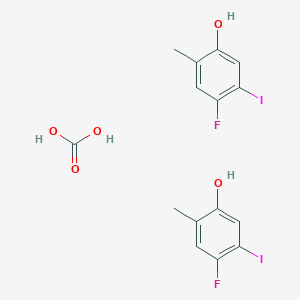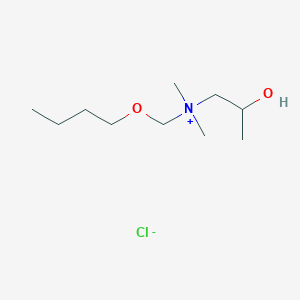
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butoxymethyl group, a hydroxy group, and a dimethylpropan-1-aminium chloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of a tertiary amine with an alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature. The process may involve the following steps:
Formation of the Intermediate: The tertiary amine reacts with the alkylating agent to form an intermediate.
Quaternization: The intermediate undergoes quaternization to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of automated systems and reactors ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of new quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane interactions and as a disinfectant.
Industry: The compound is used in the formulation of cleaning agents and surfactants.
Mecanismo De Acción
The mechanism of action of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: This compound is also a quaternary ammonium compound with similar applications in organic synthesis.
Oxybutynin: Another quaternary ammonium compound used in medicine for its antimuscarinic properties.
Uniqueness
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its butoxymethyl group and hydroxy group contribute to its solubility and reactivity, making it versatile for various applications.
Propiedades
Número CAS |
646069-34-3 |
|---|---|
Fórmula molecular |
C10H24ClNO2 |
Peso molecular |
225.75 g/mol |
Nombre IUPAC |
butoxymethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H24NO2.ClH/c1-5-6-7-13-9-11(3,4)8-10(2)12;/h10,12H,5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NJJWMZSNKGDWHU-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC[N+](C)(C)CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


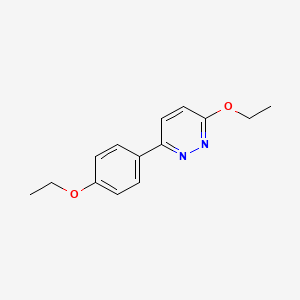

![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)

![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
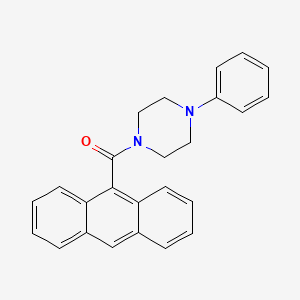
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
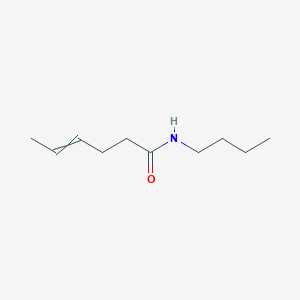
![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)

